Lipid Peroxidation Inhibition: Unsaturated 1,4-Benzodioxin Scaffold Outperforms Saturated 1,4-Benzodioxane Scaffold by >26-Fold
In a comparative study by Thiéry et al. (2001), a 6-hydroxy-2-carboxamido-1,4-benzodioxin derivative (compound 25) exhibited an MDA assay IC50 of 1 × 10⁻⁷ M, corresponding to an activity ratio r > 45 relative to the reference antioxidant probucol [1]. By contrast, its direct structural analog in the 2,3-dihydro-1,4-benzodioxin (benzodioxane) series (compound 20) achieved only r = 1.7, making it essentially equipotent to probucol. This represents a >26-fold enhancement in lipid peroxidation inhibitory activity attributable to the unsaturated benzodioxin scaffold.
| Evidence Dimension | Inhibition of copper-induced human LDL lipid peroxidation (MDA assay) |
|---|---|
| Target Compound Data | Compound 25 (1,4-benzodioxin scaffold): IC50 = 1 × 10⁻⁷ M, activity ratio r > 45 vs. probucol |
| Comparator Or Baseline | Compound 20 (2,3-dihydro-1,4-benzodioxin / 1,4-benzodioxane scaffold): r = 1.7 vs. probucol; Probucol: r = 1.0 |
| Quantified Difference | >26-fold greater potency for the unsaturated benzodioxin scaffold |
| Conditions | Human LDL copper-induced peroxidation; MDA (thiobarbituric acid reactive substances, TBARS) endpoint; compounds tested at 10 µM |
Why This Matters
This demonstrates that the unsaturated scaffold is a critical determinant of antioxidant potency, and substituting a saturated benzodioxane analog would result in a functionally inactive compound for lipid peroxidation inhibition applications.
- [1] Thiéry, V.; Coudert, G.; Bizot-Espiard, J.-G.; Pfeiffer, B.; Renard, P.; Lindenbaum, A.; Guillaumet, G. A Novel Series of 2,6,7-Substituted 2,3-Dihydro-1,4-benzodioxin and 2,6,7-Substituted 1,4-Benzodioxin Derivatives as Lipid Peroxidation Inhibitors. J. Med. Chem. 2001, 44 (23), 3904–3914; Tables 2, 3; pp. 3907–3908. View Source
